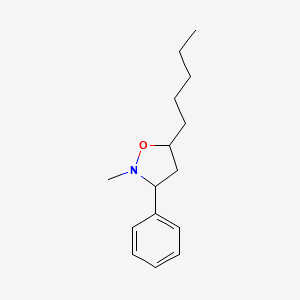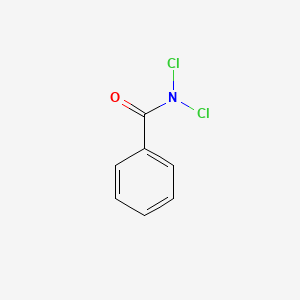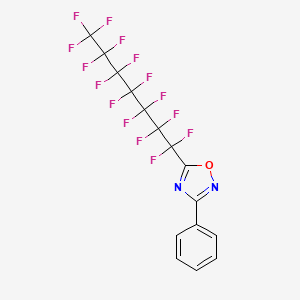
1,2,4-Oxadiazole, 5-(pentadecafluoroheptyl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazole, 5-(pentadecafluoroheptyl)-3-phenyl- is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Oxadiazole derivatives can be synthesized through several methods. One common approach involves the cyclization of O-acylamidoximes under the action of organic bases . This method is efficient and straightforward, requiring the preparation and isolation of O-acylamidoximes as a preliminary step. Another method is the one-pot synthesis from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents like dimethyl sulfoxide (DMSO) in the presence of inorganic bases . This pathway is highly efficient and widely used in medicinal chemistry.
Industrial Production Methods
Industrial production of 1,2,4-oxadiazole derivatives often involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and specific application of the compound. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form more stable heterocyclic compounds.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as alkyl halides and aryl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more stable heterocycles, while substitution reactions can yield a wide range of functionalized oxadiazole derivatives .
Scientific Research Applications
1,2,4-Oxadiazole, 5-(pentadecafluoroheptyl)-3-phenyl- has numerous scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives have shown significant anticancer, anti-inflammatory, and antimicrobial activities
Materials Science: Oxadiazole derivatives are used in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.
Agrochemistry: These compounds are explored for their potential as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazole derivatives involves interactions with various molecular targets and pathways. For example, some derivatives act as inhibitors of enzymes such as thymidylate synthetase, leading to the inhibition of DNA synthesis and exhibiting anticancer activity . Other derivatives modulate the activity of nuclear receptors like the farnesoid X receptor (FXR) and pregnane X receptor (PXR), influencing metabolic processes and inflammatory responses .
Comparison with Similar Compounds
1,2,4-Oxadiazole, 5-(pentadecafluoroheptyl)-3-phenyl- can be compared with other oxadiazole derivatives, such as:
1,2,3-Oxadiazole: Known for its distinct chemical and biological properties.
1,2,5-Oxadiazole: Studied for its unique reactivity and applications.
The uniqueness of 1,2,4-oxadiazole derivatives lies in their versatile reactivity and wide range of biological activities, making them valuable in various scientific and industrial applications .
Properties
CAS No. |
21733-14-2 |
|---|---|
Molecular Formula |
C15H5F15N2O |
Molecular Weight |
514.19 g/mol |
IUPAC Name |
5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H5F15N2O/c16-9(17,8-31-7(32-33-8)6-4-2-1-3-5-6)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)30/h1-5H |
InChI Key |
DLOYUWPSJSGGSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



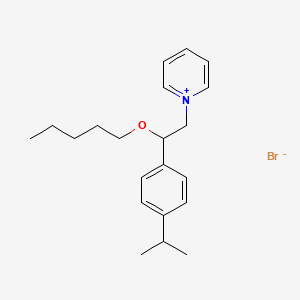
![1-[(E)-Methyldiazenyl]cyclohexyl acetate](/img/structure/B14715893.png)
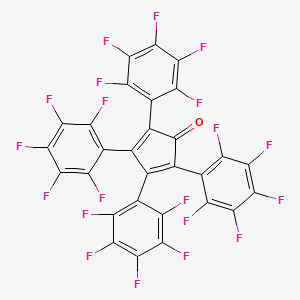
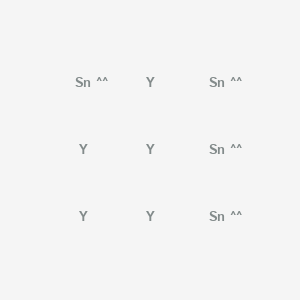
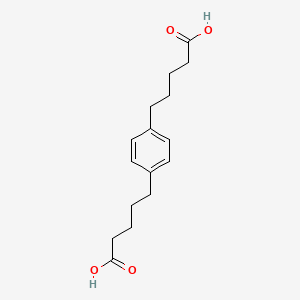

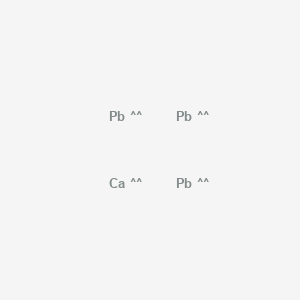
![1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide](/img/structure/B14715923.png)

![N-Methyl-N-phenyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14715940.png)
